molecular formula C17H12O3 B14712718 2,5-Furandione, 3-(diphenylmethylene)dihydro- CAS No. 18356-30-4

2,5-Furandione, 3-(diphenylmethylene)dihydro-

Cat. No.: B14712718
CAS No.: 18356-30-4
M. Wt: 264.27 g/mol
InChI Key: NAFBSTVYWJYRKC-UHFFFAOYSA-N
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Description

2,5-Furandione, 3-(diphenylmethylene)dihydro- is an organic compound with the molecular formula C17H12O3 It is a derivative of 2,5-furandione, featuring a diphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, 3-(diphenylmethylene)dihydro- typically involves the reaction of 2,5-furandione with diphenylmethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, 3-(diphenylmethylene)dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The diphenylmethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2,5-Furandione, 3-(diphenylmethylene)dihydro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,5-Furandione, 3-(diphenylmethylene)dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione, dihydro-3-methylene-: A related compound with a methylene group instead of the diphenylmethylene group.

    Itaconic anhydride: Another similar compound with different substituents.

Uniqueness

2,5-Furandione, 3-(diphenylmethylene)dihydro- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its diphenylmethylene group provides additional stability and potential for diverse chemical modifications, making it valuable in various applications.

Properties

CAS No.

18356-30-4

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

3-benzhydrylideneoxolane-2,5-dione

InChI

InChI=1S/C17H12O3/c18-15-11-14(17(19)20-15)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

NAFBSTVYWJYRKC-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC1=O

Origin of Product

United States

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